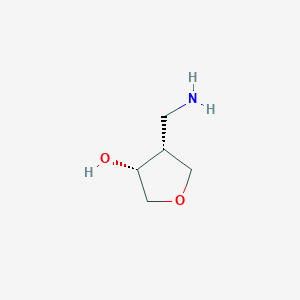

(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol

説明

特性

IUPAC Name |

(3R,4R)-4-(aminomethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTHVSUAOIYRHX-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route Using Maleic Glycol (Preferred Industrial Method)

This method involves three main steps:

- Cyclization: Maleic glycol is cyclized in a fixed-bed reactor using a catalyst at 120–150 °C to form 2,5-dihydrofuran.

- Hydroformylation: 2,5-dihydrofuran undergoes hydroformylation in the presence of a metal catalyst (often rhodium or cobalt-based), a cocatalyst (halogenated diphosphinium ion salt), and a solvent under controlled pressure and temperature to yield 3-formyltetrahydrofuran.

- Reductive Amination: The aldehyde intermediate is subjected to reductive amination with ammonia or an amine source to produce 3-aminomethyl tetrahydrofuran.

- Simple process with high material utilization.

- High selectivity and catalyst durability.

- Easily scalable for industrial production.

- Environmentally friendly compared to routes using toxic cyanides or harsh reagents.

Industrial Impact:

This route is the basis for commercial production of dinotefuran intermediates due to its balance of efficiency, safety, and cost-effectiveness.

Other Notable Routes

- Diethyl Malonate Route: Involves multiple steps including condensation and borohydride reduction but suffers from low yield and high reagent consumption, increasing cost and waste.

- Malic Acid Route: Uses hydrogenation and halogenation but involves toxic sodium cyanide and risks of ring opening and isomerization, limiting industrial viability.

- Hydroformylation of 2,3-Dihydrofuran: While simple and industrially practiced, it suffers from side reactions producing 2-position formylation products, complicating purification.

- 4,5-Dihydrofuran-3-formic Acid Route: Moderate yield but involves hazardous reagents like triphosgene and generates significant waste, posing safety and environmental challenges.

- 3-Chloropropionitrile Route: Offers fewer steps and higher yield but requires harsh conditions and hazardous reagents (e.g., butyllithium, lithium aluminum hydride), limiting scale-up feasibility.

Research Findings on Catalysts and Conditions

| Step | Catalyst Type | Conditions | Notes |

|---|---|---|---|

| Cyclization | Solid acid catalysts (e.g., hydroxyapatite) | 120–150 °C, fixed-bed reactor | High conversion, catalyst stability important |

| Hydroformylation | Rhodium or cobalt complexes with diphosphine ligands | Mild pressure (0.1–0.5 MPa), inert atmosphere | Selectivity influenced by ligand and cocatalyst |

| Reductive Amination | Metal catalysts (e.g., Pd/C, Raney Ni) with ammonia source | Hydrogen atmosphere, moderate temperature | Catalyst choice affects yield and purity |

Catalyst development focuses on improving selectivity, reducing side reactions, and enhancing catalyst lifetime to lower costs and environmental impact.

Summary Table of Key Parameters in the Maleic Glycol Route

| Parameter | Value/Condition | Impact |

|---|---|---|

| Cyclization temperature | 120–150 °C | Optimal for ring closure |

| Hydroformylation pressure | 0.1–0.5 MPa | Controls regioselectivity |

| Catalyst type | Rhodium complex with diphosphine | High activity and selectivity |

| Reductive amination | Hydrogen atmosphere, Pd/C catalyst | Efficient conversion to amine |

| Overall yield | High (not precisely quantified) | Suitable for industrial scale |

| Safety | Low hazardous reagents | Environmentally friendly |

化学反応の分析

Types of Reactions

(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding tetrahydrofuran with a reduced aminomethyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, dichloromethane as solvent.

Reduction: Sodium borohydride, methanol as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a fully reduced tetrahydrofuran derivative.

Substitution: Formation of various substituted tetrahydrofuran derivatives.

科学的研究の応用

(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored as a potential therapeutic agent due to its unique stereochemistry and biological activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol with four analogs, focusing on structural features, functional groups, and applications:

Key Differences and Implications

Functional Group Modifications: The heptyloxy derivative (C₁₃H₂₇NO₃) introduces a long alkyl chain, increasing lipophilicity and enhancing membrane permeability for antitumor applications . The hydrochloride salt (C₅H₁₂ClNO₂) improves aqueous solubility, facilitating its use in drug formulations . The bromophenoxy analog (C₁₀H₁₂BrNO₂) incorporates a halogen, enabling covalent interactions with biological targets (e.g., kinases) .

Biological Activity :

- The parent compound lacks direct biological data but serves as a precursor for active molecules. In contrast, the heptyloxy derivative exhibits antitumor activity , likely due to enhanced cellular uptake .

- The purine-containing analog (C₁₀H₁₂N₄O₄) mimics nucleosides, making it relevant in antiviral therapies .

Synthetic Utility :

Physicochemical Properties

- Solubility: The hydrochloride salt (153.61 g/mol) is highly water-soluble, whereas the bromophenoxy derivative (274.11 g/mol) is more lipid-soluble due to its aromatic halogen group .

- Stereochemical Impact : The (3R,4R) configuration in the parent compound ensures enantioselective binding to biological targets, a feature absent in racemic mixtures of other analogs .

Research and Industrial Relevance

- Pharmaceutical Applications : The parent compound is a critical intermediate in synthesizing Jaspine B analogs and kinase inhibitors .

- Commercial Availability: Suppliers like Hairui Chemical and Combi-Blocks offer (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol, highlighting its industrial demand .

- Safety Considerations : Handling requires precautions due to the amine group’s reactivity; first-aid measures for similar compounds include immediate medical consultation .

生物活性

(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive overview of its biological activities, synthesis pathways, and mechanisms of action, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a tetrahydrofuran ring with an aminomethyl group and a hydroxyl group. The stereochemistry at the 3 and 4 positions is crucial for its biological activity, influencing interactions with various biological targets.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol | Tetrahydrofuran ring with aminomethyl and hydroxyl groups | Potential activator of AMP-protein kinase |

| (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol | Similar structure with different stereochemistry | May exhibit different biological activities |

| trans-4-(Aminomethyl)tetrahydrofuran-3-ol | Lacks stereochemical specificity | Broader applications due to less specificity |

Biological Activities

Research indicates that (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol exhibits various biological activities, including:

- Anticancer Activity :

- Antiviral Properties :

-

Neuroprotective Effects :

- The aminomethyl group may contribute to neuroprotective properties by modulating neurotransmitter systems. Compounds with similar structures have been explored for their ability to protect neuronal cells from oxidative stress.

The mechanism of action of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol involves:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target molecules, influencing their conformation and activity.

- Electrostatic Interactions : These interactions may enhance the binding affinity of the compound to specific receptors or enzymes.

- Structural Stability : The tetrahydrofuran ring provides stability, allowing the compound to maintain its active conformation during interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Cancer Cell Lines : In vitro studies demonstrated that (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol induced apoptosis in various cancer cell lines, showing promise for further development as an anticancer agent.

- Enzyme Interaction Studies : Research has focused on how the compound interacts with metabolic pathways, revealing its potential to modulate enzyme activity involved in critical biological processes.

Q & A

Q. What are the key stereochemical considerations in synthesizing (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol, and how do they influence experimental design?

The compound’s stereochemistry is critical for its biological activity and reactivity. Synthesis often involves chiral catalysts or enantioselective methods to achieve the (3R,4R) configuration. For example, stereocontrol can be achieved using asymmetric hydrogenation or enzymatic resolution . Characterization via chiral HPLC or X-ray crystallography is essential to confirm stereochemical purity, as minor enantiomeric impurities can invalidate biological studies .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- NMR spectroscopy (1H/13C, COSY, HSQC) identifies functional groups and confirms the tetrahydrofuran ring structure.

- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns.

- Polarimetry or chiral chromatography ensures stereochemical integrity .

- Elemental analysis validates empirical formula accuracy .

Q. What are common synthetic routes for (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol, and how do starting materials affect yield?

The compound is typically synthesized via:

- Reductive amination of a tetrahydrofuran-3-one precursor using sodium cyanoborohydride or hydrogenation with a chiral catalyst .

- Protection/deprotection strategies (e.g., tert-butyloxycarbonyl [Boc] for the amine) to prevent side reactions . Starting material purity and solvent selection (e.g., THF vs. MeOH) significantly impact yields. For instance, polar aprotic solvents enhance nucleophilicity in amination steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in stereochemical purity, assay conditions, or cellular models. To address this:

- Validate compound stereochemistry and purity (≥95%) using orthogonal methods (e.g., HPLC + optical rotation) .

- Replicate assays under standardized conditions (e.g., fixed pH, temperature) and include positive/negative controls.

- Compare results across multiple cell lines or in vitro/in vivo models to assess context-dependent effects .

Q. What methodologies optimize the synthetic yield of (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol while minimizing byproducts?

- DoE (Design of Experiments) identifies optimal reaction parameters (e.g., temperature, catalyst loading). For example, a 20°C increase can reduce reaction time by 50% but may increase epimerization .

- Flow chemistry improves heat/mass transfer, reducing side reactions like over-reduction of the tetrahydrofuran ring .

- In-line analytics (e.g., FTIR monitoring) enable real-time adjustments to quench reactions at peak yield .

Q. How does the compound’s stereochemistry affect its interaction with biological targets, and what in silico tools can predict this?

The (3R,4R) configuration determines hydrogen-bonding and van der Waals interactions with targets like enzymes or receptors. Computational methods include:

- Molecular docking (AutoDock Vina, Schrödinger) to simulate binding poses.

- MD simulations (GROMACS) to assess conformational stability in aqueous environments.

- QSAR models to correlate stereochemical features with activity .

Comparative Analysis

Q. How does (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol compare structurally and functionally to analogs like 4-(ethylamino)tetrahydrofuran-3-ol?

| Property | (3R,4R)-rel-4-(Aminomethyl) | 4-(Ethylamino) Analog |

|---|---|---|

| Amino Group | Primary amine (-CH2NH2) | Secondary amine (-NHCH2CH3) |

| Steric Hindrance | Lower | Higher |

| Hydrogen Bonding Capacity | 2 donors | 1 donor |

| The primary amine in (3R,4R)-rel enhances solubility and target affinity compared to bulkier ethylamino derivatives, making it preferable for enzyme inhibition studies . |

Methodological Challenges

Q. What strategies mitigate degradation of (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol during storage or handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。